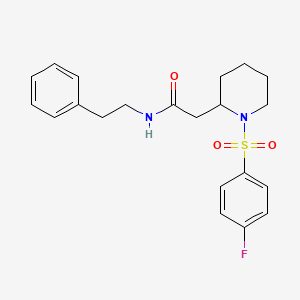
3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as olaparib . It is a poly (ADP-ribose) polymerase (PARP) inhibitor currently in clinical trials for treating cancers, such as breast and ovarian cancer .
Synthesis Analysis
The synthesis of olaparib involves a process that starts from 2-carboxybenzaldehyde . The process also involves the preparation of a novel crystalline form of olaparib .Molecular Structure Analysis
The molecular structure of olaparib is represented by the structure of formula I . It is a heterocyclic compound containing 1,2-diazine or hydrogenated 1,2-diazine rings condensed with carbocyclic rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of olaparib include the use of diisopropylethylamine and 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .Physical And Chemical Properties Analysis
Olaparib is a solid at room temperature . It is used in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone .Aplicaciones Científicas De Investigación
Role in Piperazine-Containing Drugs
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Use in Synthetic Methodologies
The compound is used in synthetic methodologies to prepare the compounds in the discovery and process chemistry .
Antitumor Activity
The compound has shown good to excellent inhibitory activity against CDC25B (99.70% inhibition). The 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was found to be beneficial in improving anti-tumor activity to some extent .
Role in Green Synthesis
The compound is used in green synthesis, a method that aims to design chemical products and processes to reduce or eliminate the use and generation of hazardous substances .
Impact on Physicochemical Properties
The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
Use in the Development of Fluorine-Containing Drugs
Introduction of a fluorine atom into a molecule may have a significant effect on the biological and physical properties of compounds, for example increased membrane permeability, changes in hydrophobic bonding, and stability against metabolic oxidation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJKARBLYZNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2662846.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)

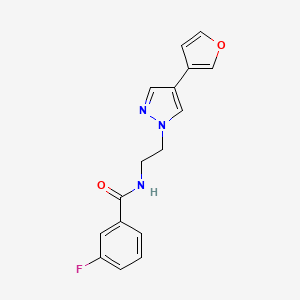
![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)
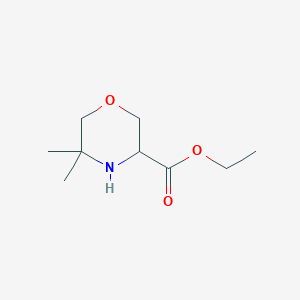
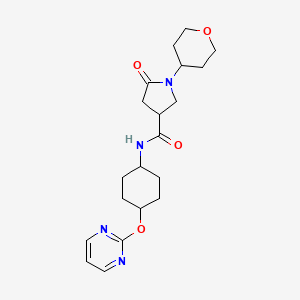
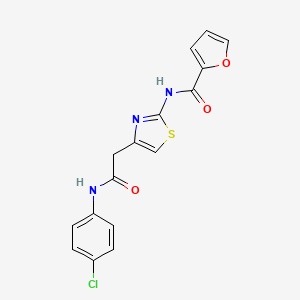


![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2662863.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)
